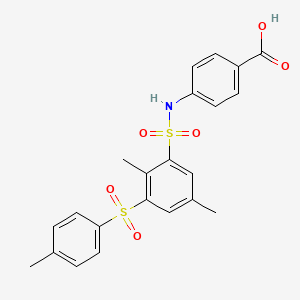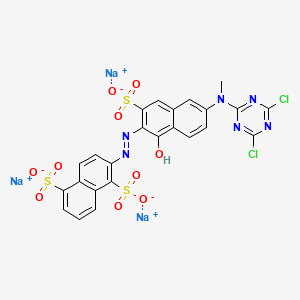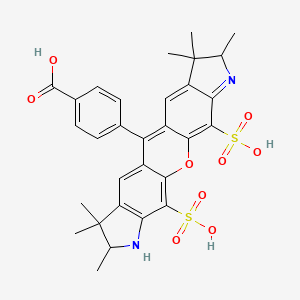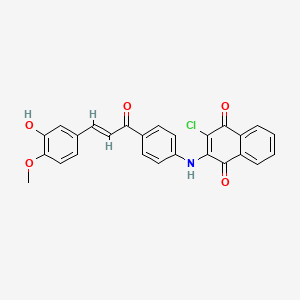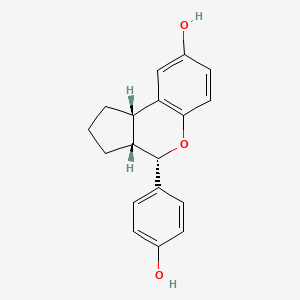![molecular formula C22H21F4N5O B12373882 (5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK572A is a novel and potent inhibitor of the enzyme EchA6, which is involved in the metabolism of fatty acids in Mycobacterium tuberculosis. This compound has shown significant potential in the treatment of tuberculosis due to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting EchA6 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GSK572A involves a multi-step process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The specific details of the synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including the use of protecting groups, selective deprotection, and purification by chromatography .
Industrial Production Methods
Industrial production of GSK572A would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
化学反応の分析
Types of Reactions
GSK572A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in GSK572A.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of GSK572A .
科学的研究の応用
GSK572A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of EchA6 and its role in fatty acid metabolism.
Biology: Employed in research to understand the metabolic pathways of Mycobacterium tuberculosis and the mechanism of action of EchA6 inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of tuberculosis, particularly drug-resistant strains.
作用機序
GSK572A exerts its effects by inhibiting the enzyme EchA6, which is essential for the metabolism of fatty acids in Mycobacterium tuberculosis. By binding to the active site of EchA6, GSK572A prevents the enzyme from catalyzing the hydration of enoyl-coenzyme A (CoA) intermediates, thereby disrupting the synthesis of mycolic acids, which are critical components of the bacterial cell wall. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the bacterial cells .
類似化合物との比較
Similar Compounds
GSK366A: Another potent inhibitor of EchA6 with a similar mechanism of action.
Uniqueness of GSK572A
GSK572A is unique due to its high potency and selectivity for EchA6, making it a valuable tool for studying the enzyme’s function and a promising candidate for the development of new anti-tubercular therapies. Its ability to inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis further highlights its potential as a therapeutic agent .
特性
分子式 |
C22H21F4N5O |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
(5R,7S)-5-(4-ethylphenyl)-N-[(5-fluoropyridin-2-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H21F4N5O/c1-2-13-3-5-14(6-4-13)18-9-19(22(24,25)26)31-20(30-18)17(12-29-31)21(32)28-11-16-8-7-15(23)10-27-16/h3-8,10,12,18-19,30H,2,9,11H2,1H3,(H,28,32)/t18-,19+/m1/s1 |
InChIキー |
AURWIOYIXRLAMD-MOPGFXCFSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=NC=C(C=C4)F)N2)C(F)(F)F |
正規SMILES |
CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=NC=C(C=C4)F)N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




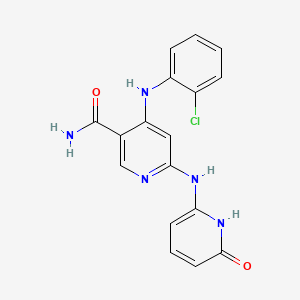
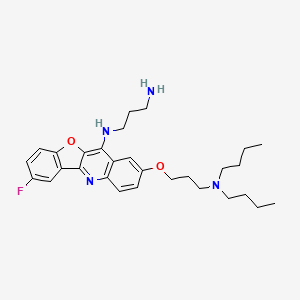

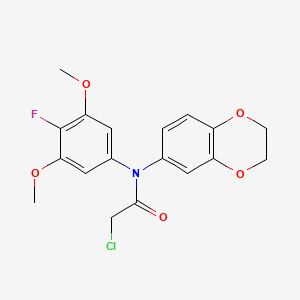

![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)

